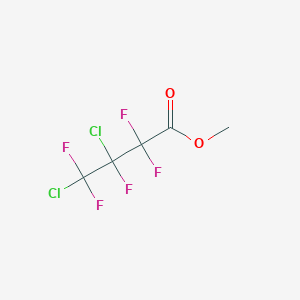
Methyl-4-Chlor-4-oxobutanoat
Übersicht
Beschreibung
Methyl 4-chloro-4-oxobutanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a chloroformyl group, making it a valuable reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: Methyl 4-chloro-4-oxobutanoate is used in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It has been used in the alkylation of other compounds, suggesting it may interact with its targets through alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s properties and functions.
Biochemical Pathways
It has been used as a starting material in the synthesis of various compounds, suggesting it may play a role in diverse synthetic pathways .
Result of Action
It’s known to be used in the synthesis of other compounds, indicating it may have significant effects at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-4-oxobutanoate can be synthesized through the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The process involves the dropwise addition of oxalyl chloride to a solution of monomethyl succinate and dichloromethane, followed by the addition of N,N-dimethylformamide. The reaction mixture is stirred for about 2 hours, and the product is obtained by concentrating the reaction mixture under reduced pressure .
Industrial Production Methods: In industrial settings, the production of methyl 4-chloro-4-oxobutanoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-chloro-4-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroformyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form methyl 4-hydroxybutanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form methyl 4-chloro-4-oxobutanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.
Oxidation: Potassium permanganate, aqueous medium, room temperature.
Major Products Formed:
Substitution: Amides, esters, thioesters.
Reduction: Methyl 4-hydroxybutanoate.
Oxidation: Methyl 4-chloro-4-oxobutanoic acid.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-4-oxobutanoate can be compared with other similar compounds such as:
Methyl 4-bromo-4-oxobutanoate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 4-fluoro-4-oxobutanoate: Contains a fluorine atom, which affects its chemical properties and reactivity.
Methyl 4-methoxy-4-oxobutanoate:
Uniqueness: The presence of the chloroformyl group in methyl 4-chloro-4-oxobutanoate makes it particularly reactive towards nucleophiles, distinguishing it from its analogs with different substituents. This unique reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 4-chloro-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOJMOGPYFZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061728 | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490-25-1 | |
| Record name | Methyl succinyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1490-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-4-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-chloro-4-oxobutanoate used in the synthesis of colchicine analogs?
A1: In this study, Methyl 4-chloro-4-oxobutanoate serves as a reagent for attaching a succinoyl side-chain to the core structure of the colchicine analog. This attachment is achieved through an iodine–magnesium–copper exchange reaction with the core structure, followed by reaction with Methyl 4-chloro-4-oxobutanoate []. This step is crucial for constructing the desired polycyclic framework of the colchicine analog.
Q2: Are there alternative methods to incorporating the succinoyl side-chain mentioned in the study?
A2: Yes, the researchers also explored an alternative approach using a palladium-catalyzed Stille cross-coupling reaction []. This alternative method involved reacting the core structure with 2-tributylstannyl-5-methoxyfuran, followed by hydrolytic furan-opening, to introduce the succinoyl side-chain. This demonstrates the possibility of different synthetic routes for achieving the desired molecular structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














